![molecular formula C17H17N3O6S B4650913 N~1~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4650913.png)
N~1~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
描述
N-1-(3-acetylphenyl)-N-2-(methylsulfonyl)-N-2-(3-nitrophenyl)glycinamide, also known as AMG 487, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. The compound was first synthesized in 2006 and has since been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.
作用机制
N~1~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide 487 binds to the CXCR3 receptor and inhibits its signaling pathway. This results in the reduction of tumor growth and metastasis in preclinical studies.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications in cancer treatment, N~1~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide 487 has also been studied for its effects on the immune system. The compound has been shown to inhibit T-cell migration and proliferation, which could have implications in the treatment of autoimmune diseases.
实验室实验的优点和局限性
One advantage of using N~1~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide 487 in lab experiments is its specificity for CXCR3 inhibition. This allows for targeted inhibition of the receptor without affecting other chemokine receptors. However, one limitation is the potential for off-target effects, as the compound may interact with other proteins in the cell.
未来方向
There are several potential future directions for research on N~1~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide 487. One direction is the development of more potent and selective CXCR3 inhibitors for use in cancer treatment. Another direction is the investigation of the compound's effects on other immune cells and its potential use in the treatment of autoimmune diseases. Additionally, further studies could explore the potential for combination therapy with other cancer treatments to enhance the efficacy of N~1~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide 487.
科学研究应用
N~1~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide 487 has been studied for its potential therapeutic applications in cancer treatment, specifically in the inhibition of chemokine receptor CXCR3. CXCR3 is known to be overexpressed in various types of cancer, including breast, lung, and prostate cancer. Inhibition of CXCR3 by N~1~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide 487 has been shown to reduce tumor growth and metastasis in preclinical studies.
属性
IUPAC Name |
N-(3-acetylphenyl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S/c1-12(21)13-5-3-6-14(9-13)18-17(22)11-19(27(2,25)26)15-7-4-8-16(10-15)20(23)24/h3-10H,11H2,1-2H3,(H,18,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNALQALXSZLUBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7192356 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。